molecular formula C27H34N2O6 B613652 Boc-Lys(Fmoc)-OMe CAS No. 133628-28-1

Boc-Lys(Fmoc)-OMe

Cat. No.: B613652
CAS No.: 133628-28-1
M. Wt: 482.58
InChI Key: NUSZDVABASFMMF-QHCPKHFHSA-N
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Description

Boc-Lys(Fmoc)-OMe, also known as N-α-tert-Butyloxycarbonyl-N-ε-9-fluorenylmethyloxycarbonyl-L-lysine methyl ester, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its dual protection of the lysine side chain and amino group, which allows for selective deprotection and subsequent reactions.

Biochemical Analysis

Biochemical Properties

Boc-Lys(Fmoc)-OMe is primarily used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino groups of lysine during the synthesis process . The Fmoc group protects the α-amino group, while the Boc group protects the ε-amino group. This dual protection is essential for the selective deprotection and coupling of amino acids, ensuring the correct sequence of the peptide chain.

In biochemical reactions, this compound interacts with various enzymes and proteins involved in peptide synthesis. For instance, it is used in the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . Additionally, it is involved in the Fmoc-based peptide synthesis of bis-naphthalene diimide, a threading intercalator .

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can interact with cell surface receptors, influencing signal transduction pathways and altering cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group is removed using a base such as piperidine, exposing the α-amino group for coupling reactions . The Boc group is removed using an acid such as trifluoroacetic acid (TFA), exposing the ε-amino group . These deprotection steps are crucial for the stepwise assembly of peptide chains, allowing for the precise synthesis of peptides with desired sequences.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness in peptide synthesis. The compound is stable under standard storage conditions (2-8°C) but can degrade over time if exposed to moisture or extreme temperatures . Long-term studies have shown that this compound maintains its protective properties, ensuring the integrity of the synthesized peptides .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound facilitates efficient peptide synthesis without causing adverse effects . At high doses, there may be toxic effects due to the accumulation of deprotected amino groups, which can interfere with normal cellular functions .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The deprotection of the Fmoc and Boc groups is a key step in these pathways, allowing for the sequential addition of amino acids to the growing peptide chain . Enzymes such as piperidine and TFA play a crucial role in these deprotection steps, ensuring the correct assembly of the peptide .

Transport and Distribution

Within cells, this compound is transported and distributed to specific sites where peptide synthesis occurs. The compound interacts with transporters and binding proteins that facilitate its localization to the endoplasmic reticulum and other organelles involved in protein synthesis . This targeted distribution ensures the efficient synthesis of peptides within the cellular environment .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place . The presence of targeting signals and post-translational modifications directs the compound to these compartments, ensuring its involvement in the synthesis of peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Fmoc)-OMe typically involves the following steps:

    Protection of the Lysine Amino Group: The lysine amino group is protected using tert-butyloxycarbonyl (Boc) in the presence of a base such as triethylamine.

    Protection of the Lysine Side Chain: The ε-amino group of lysine is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) in the presence of a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Esterification: The carboxyl group of lysine is esterified using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as crystallization, recrystallization, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Fmoc)-OMe undergoes several types of reactions:

    Deprotection Reactions: Removal of the Boc group using trifluoroacetic acid (TFA) and the Fmoc group using piperidine.

    Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions

    Deprotection: TFA for Boc removal and piperidine for Fmoc removal.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products

    Deprotected Lysine Derivatives: After deprotection, the lysine derivative can be further reacted to form peptides or other compounds.

Scientific Research Applications

Boc-Lys(Fmoc)-OMe is extensively used in:

    Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.

    Bioconjugation: Used in the preparation of bioconjugates for drug delivery and diagnostic applications.

    Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs.

    Material Science: Utilized in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another lysine derivative with similar protective groups but without the methyl ester.

    Boc-Lys(Boc)-OH: A lysine derivative with dual Boc protection.

    Fmoc-Lys(Fmoc)-OH: A lysine derivative with dual Fmoc protection.

Uniqueness

Boc-Lys(Fmoc)-OMe is unique due to its combination of Boc and Fmoc protective groups along with the methyl ester, which provides additional versatility in peptide synthesis. This combination allows for selective deprotection and functionalization, making it a valuable tool in complex peptide synthesis.

Properties

IUPAC Name

methyl (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29-23(24(30)33-4)15-9-10-16-28-25(31)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSZDVABASFMMF-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718456
Record name Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133628-28-1
Record name Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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